[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 103573-92-8
VCID: VC0012390
InChI: InChI=1S/C11H12N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,9,14H,7-8H2
SMILES: C1=CC(=CC=C1CN2C=CN=C2)CO
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

CAS No.: 103573-92-8

VCID: VC0012390

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol - 103573-92-8

Description

[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a chemical compound with the molecular formula C11H12N2OC_{11}H_{12}N_2O and a molecular weight of 188.23 g/mol . It is also known by several synonyms, including 4-(1H-imidazol-1-ylmethyl)phenyl methanol, 4-imidazol-1-ylmethyl phenyl methanol, and benzenemethanol, 4-(1H-imidazol-1-ylmethyl)- . The compound typically appears as an off-white solid . It has a melting point range of 65 - 67 °C . [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol is stable under normal conditions .

This compound has a variety of applications in research and may be a component in the synthesis of novel compounds with antifungal properties . For example, it can be used in the creation of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, a compound studied for anti-aspergillus activity . It can be used as a reagent in chemical synthesis .

Related compounds include [4-(1H-Imidazol-1-yl)phenyl]methanol, which has a slightly different structure, and methyl 4-[(2-methyl-1H-imidazol-1-yl)methyl]benzoate . When handling [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, it is important to follow standard safety procedures, including irrigating any skin or eye injuries for 20-30 minutes, with eye injuries requiring saline .

CAS No. 103573-92-8
Product Name [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name [4-(imidazol-1-ylmethyl)phenyl]methanol
Standard InChI InChI=1S/C11H12N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,9,14H,7-8H2
Standard InChIKey FSLVBXCLXDGFRE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=CN=C2)CO
Canonical SMILES C1=CC(=CC=C1CN2C=CN=C2)CO
PubChem Compound 15594569
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator